REACTION_CXSMILES
|
Cl[C:2]([C:4]1[CH:5]=[C:6]([S:10]([Cl:13])(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)=[O:3].[CH3:14][OH:15]>C1COCC1>[CH3:14][O:15][C:2]([C:4]1[CH:5]=[C:6]([S:10]([Cl:13])(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)=[O:3]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)C=1C=C(C=CC1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 13 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the resultant was concentrated under reduced pressure
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C(C=CC1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21 mmol | |
AMOUNT: MASS | 5.14 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |